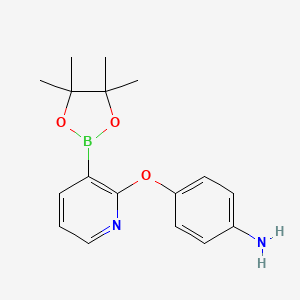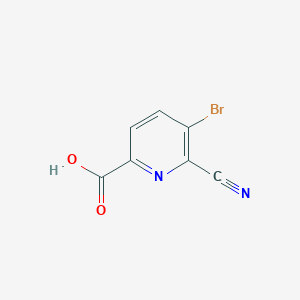
5-Bromo-6-cyanopicolinic acid
概要
説明
5-Bromo-6-cyanopicolinic acid is a heterocyclic organic compound that consists of a pyridine ring fused to a pyridine carboxylic acid . It has a molecular formula of C7H3BrN2O2 and a molecular weight of 227.01500 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-cyanopicolinic acid is nearly co-planar, except for the carboxyl group . The asymmetric unit is made of one neutral 5-bromopicolinic acid molecule .Physical And Chemical Properties Analysis
5-Bromo-6-cyanopicolinic acid has a molecular formula of C7H3BrN2O2 and a molecular weight of 227.01500 . The exact mass is 225.93800 . Unfortunately, specific physical properties such as density, boiling point, and melting point are not available .科学的研究の応用
Synthesis of Pyrrolo[2,3-d]pyrimidines
5-Bromo-6-cyanopicolinic acid is used in the synthesis of complex organic structures, such as pyrrolo[2,3-d]pyrimidines, through a copper-catalyzed coupling reaction. This process involves the coupling of substituted 5-bromopyrimidin-4-amines with alkynes, followed by cyclization, allowing for the introduction of various functional groups, including aromatic and aliphatic groups, at key positions of the resulting compounds. This method offers moderate to excellent yields and showcases the versatility of 5-bromo-6-cyanopicolinic acid in facilitating complex organic syntheses (Jiang et al., 2015).
Fluorescent Brightening Agents
The compound also finds application in the preparation of fluorescent brightening agents. Through a series of chemical reactions involving condensation and ammonolysis, derivatives of 5-bromo-6-cyanopicolinic acid have been studied for their potential as fluorescent brightening agents, highlighting the compound's utility in materials science and chemical engineering (Rangnekar & Shenoy, 1987).
Photochemical Studies
In photochemistry, derivatives of 5-bromo-6-cyanopicolinic acid, such as 6-bromopicolinic acids, have been the subject of studies exploring their photodehalogenation behaviors. These studies provide insight into the heterolytic and homolytic photodehalogenation pathways in different solvent conditions, contributing valuable information to the understanding of photochemical reactions in environmental and synthetic contexts (Rollet, Richard, & Pilichowski, 2006).
Anticancer Research
The exploration of 5-bromo-6-cyanopicolinic acid derivatives in the development of anticancer agents represents another significant area of application. Organometallic complexes incorporating these derivatives have been investigated for their potential in treating cancer, showcasing the compound's contribution to medicinal chemistry and pharmacology (Liu et al., 2011).
Safety and Hazards
作用機序
Mode of Action
The exact mode of action of 5-Bromo-6-cyanopicolinic acid is currently unknown due to the lack of specific studies on this compound. It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in pathways involving carbon–carbon bond formation
特性
IUPAC Name |
5-bromo-6-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-4-1-2-5(7(11)12)10-6(4)3-9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQJHCWNDSBINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726344 | |
| Record name | 5-Bromo-6-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-cyanopicolinic acid | |
CAS RN |
959741-34-5 | |
| Record name | 5-Bromo-6-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


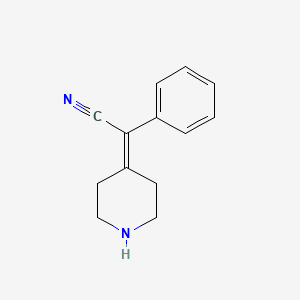
![9-[3-(2-Naphthalenyl)phenyl]-anthracene](/img/structure/B1508534.png)
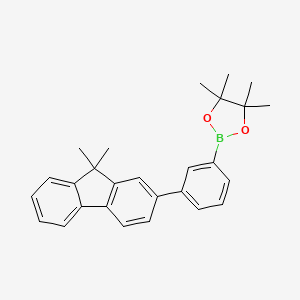

![4-(2-Chloro-6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1508546.png)
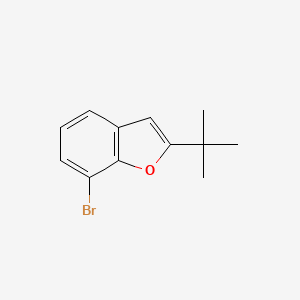
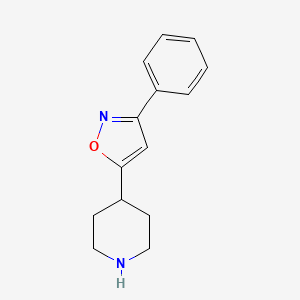
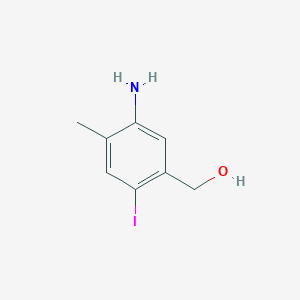

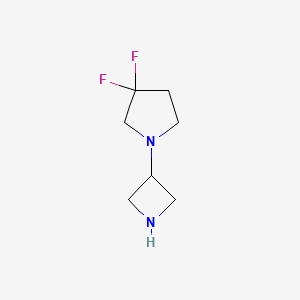

![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)

